2,3-Butanedione

描述

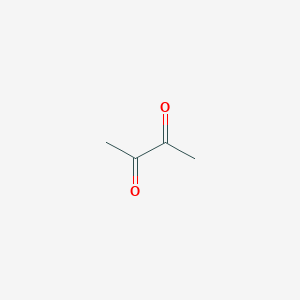

Structure

3D Structure

属性

IUPAC Name |

butane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXEFYPDANLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diacetyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diacetyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021583 | |

| Record name | 2,3-Butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air., Clear liquid with a chlorine-like odor; [CAMEO], Liquid, GREEN-TO-YELLOW LIQUID., yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution, Colorless liquid with a strong chlorine-like odor. | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

190 °F at 760 mmHg (NTP, 1992), 87.5 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 88 °C, 190 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

80 °F (NTP, 1992), 7 °C (45 °F) - closed cup, 80 °F (27 °C) (closed cup), 6 °C c.c., 80 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 200 g/L at 20 °C, Soluble in about 4 parts water, Readily soluble in all important organic solvents, Miscible with ether, For more Solubility (Complete) data for DIACETYL (8 total), please visit the HSDB record page., 200 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 20, soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.99 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.990 at 15 °C/15 °C, Relative density (water = 1): 1.1, 0.975-0.990, 0.99 at 59 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diacetyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/330/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.00 (Air = 1), Relative vapor density (air = 1): 3, 3 | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

56.8 [mmHg], 56.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.6 | |

| Record name | Diacetyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Greenish-yellow liquid, Yellow liquid | |

CAS No. |

431-03-8 | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-butanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K324J5K4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

27.7 °F (NTP, 1992), -1.2 °C, -2.4 °C, 27.7 °F | |

| Record name | DIACETYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/513 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIACETYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diacetyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-BUTANEDIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1168 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIACETYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/802 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Dual Nature of 2,3-Butanedione: From Flavor Icon to Respiratory Hazard

An In-depth Technical Guide on the History, Discovery, and Biological Impact of 2,3-Butanedione

Abstract

This compound, a vicinal diketone, is a molecule of significant dichotomy. Celebrated for its characteristic buttery aroma, it is a key flavor component in a vast array of food and beverage products. However, its history is also marked by the discovery of its dark side: a potent respiratory toxin implicated in the severe and irreversible lung disease, bronchiolitis obliterans. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the historical milestones of its discovery, from its identification in fermented beverages to its industrial synthesis. The guide presents key quantitative data, details experimental protocols for its synthesis and analysis, and elucidates the molecular signaling pathways underlying its toxicity.

A Historical Perspective: The Rise and Fall of a Flavoring Giant

The story of this compound, also known as diacetyl, begins in the 19th century with the pioneering work of Louis Pasteur. In the 1860s, during his research on the fermentation of beer and ale, Pasteur identified a compound that contributed to the flavor profile of these beverages[1]. This naturally occurring substance was later identified as diacetyl.

The early 20th century saw a surge in the demand for artificial flavorings, and in the 1920s, European chemists successfully synthesized diacetyl from methyl ethyl ketone[1]. This breakthrough paved the way for its widespread use as a food additive to impart a buttery flavor and aroma to products like margarine, popcorn, and baked goods. For decades, diacetyl was considered "Generally Recognized as Safe" (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration.

The perception of diacetyl's safety shattered in the early 2000s with reports of a cluster of severe lung disease cases among workers in a microwave popcorn plant in Missouri, USA. The condition, characterized by fixed airway obstruction, was termed "popcorn lung" and officially diagnosed as bronchiolitis obliterans. Investigations by the National Institute for Occupational Safety and Health (NIOSH) identified a strong association between exposure to butter flavoring vapors containing high concentrations of diacetyl and the development of this debilitating respiratory illness. This discovery triggered a cascade of research into the inhalation toxicity of diacetyl, leading to stricter workplace safety regulations and a move by many food manufacturers to replace it with other flavoring agents.

Quantitative Data

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | |

| Molar Mass | 86.09 g/mol | |

| Appearance | Yellow to greenish-yellow liquid | |

| Odor | Intensely buttery | |

| Melting Point | -2 to -4 °C | [2] |

| Boiling Point | 88 °C | [2] |

| Density | 0.985 g/mL at 20 °C | [2] |

| Vapor Pressure | 52.2 mmHg at 20 °C | [2] |

| Water Solubility | 200 g/L at 20 °C | [2] |

| LogP | -1.34 | [3] |

| Flash Point | 7 °C (45 °F) | [2] |

| Autoignition Temperature | 365 °C | [2] |

Concentration in Food and Beverages

This compound is naturally present in a wide variety of food and beverage products as a result of fermentation or heat processing. It is also added as a flavoring agent. Table 2 provides a summary of its concentration in various products.

| Product Category | Product | Concentration Range | Reference |

| Dairy Products | Butter | 0.2 - 2.0 mg/kg | [4][5] |

| Cheese (various) | 0.05 - 4.0 mg/kg | [6] | |

| Yogurt | 0.1 - 1.5 mg/kg | [6] | |

| Milk | 0.01 - 0.1 mg/kg | [6] | |

| Alcoholic Beverages | Beer | 0.01 - 0.15 mg/L (can be higher) | [7] |

| Wine (Red) | 0.1 - 4.0 mg/L | [7] | |

| Wine (White) | 0.02 - 0.5 mg/L | [7] | |

| Other Products | Coffee (brewed) | 0.01 - 0.3 mg/kg | [8] |

| Bread | 0.05 - 0.2 mg/kg | ||

| Honey | up to 1 mg/kg |

Toxicological Data

The toxicity of this compound is highly dependent on the route of exposure. While oral toxicity is relatively low, inhalation exposure poses a significant health risk. Table 3 summarizes key toxicological data.

| Parameter | Species | Value | Route of Exposure | Reference |

| LD₅₀ | Rat | 1580 mg/kg | Oral | [9] |

| LD₅₀ | Rabbit | > 5000 mg/kg | Dermal | [9] |

| LC₅₀ | Rat | 2.25 - 5.2 mg/L (4 hours) | Inhalation | [9] |

| Inhalation Toxicity | Rat | Epithelial necrosis in the nose, larynx, trachea, and bronchi at concentrations ≥ 200 ppm for 6 hours. | Inhalation | [5] |

| Inhalation Toxicity | Mouse | Nasal tissue necrosis at 50-100 ppm; lymphocytic bronchitis at 100 ppm (12 weeks exposure). | Inhalation | [5] |

Experimental Protocols

Synthesis of this compound

This method involves the vapor-phase dehydrogenation of 2,3-butanediol (B46004) over a copper-based catalyst.

Materials:

-

2,3-Butanediol

-

Copper-silica (Cu/SiO₂) catalyst

-

Tubular reactor

-

Inert gas (e.g., Nitrogen)

-

Condensation and collection system

Procedure:

-

Pack the tubular reactor with the Cu/SiO₂ catalyst.

-

Heat the reactor to the desired reaction temperature (typically 250-350 °C).

-

Introduce a stream of 2,3-butanediol vapor into the reactor using an inert carrier gas (e.g., Nitrogen).

-

The reaction products are passed through a condenser to liquefy the this compound and any unreacted starting material.

-

The collected liquid is then purified by fractional distillation to isolate the this compound.

Workflow for Dehydrogenation of 2,3-Butanediol:

This method involves the oxidation of 2-butanone (B6335102) using an oxidizing agent such as sodium nitrite (B80452) in an acidic medium.

Materials:

-

2-Butanone (Methyl Ethyl Ketone)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

Procedure:

-

To a cooled (0-5 °C) and stirred solution of 2-butanone in hydrochloric acid, slowly add a solution of sodium nitrite.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring for a specified period (e.g., 2-3 hours) while allowing the mixture to warm to room temperature.

-

The reaction mixture is then subjected to steam distillation to isolate the crude this compound.

-

The crude product is further purified by fractional distillation.

Analysis of this compound

GC-MS is a highly sensitive and specific method for the quantification of this compound in various matrices.

Sample Preparation (for a dairy product like butter):

-

Melt a known weight of the butter sample at a controlled temperature (e.g., 40 °C).

-

Add an internal standard (e.g., 2,3-pentanedione) and an extraction solvent (e.g., acetone).

-

Vortex the mixture vigorously to extract the volatile compounds.

-

Centrifuge the mixture to separate the phases.

-

Filter the supernatant and inject a portion into the GC-MS system.

GC-MS Parameters:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C).

-

Injection Mode: Split or splitless, depending on the expected concentration.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300 or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of this compound (e.g., m/z 86, 43).

Workflow for GC-MS Analysis:

The Voges-Proskauer test is a classic colorimetric method used to detect the presence of acetoin (B143602), a precursor to diacetyl. The test can be adapted for the semi-quantitative determination of diacetyl.

Principle: In the presence of a strong base (e.g., KOH) and an α-naphthol catalyst, acetoin is oxidized to diacetyl. The diacetyl then reacts with a guanidino-group-containing compound (from the peptone in the culture medium or added creatine) to produce a red-colored complex.

Procedure:

-

To 1 mL of the sample (e.g., bacterial culture broth), add 0.6 mL of 5% α-naphthol solution (Barritt's Reagent A) and mix.

-

Add 0.2 mL of 40% KOH solution (Barritt's Reagent B) and mix vigorously to aerate.

-

Allow the tube to stand for 15-30 minutes.

-

The development of a red color indicates a positive result. The intensity of the color is proportional to the concentration of acetoin/diacetyl.

Signaling Pathways in this compound Toxicity

The inhalation of this compound is known to cause severe lung injury, culminating in bronchiolitis obliterans. The underlying molecular mechanisms are complex and involve multiple interconnected signaling pathways.

Arginine Modification and Protein Dysfunction

This compound is a reactive α-dicarbonyl compound that can readily form covalent adducts with the guanidinium (B1211019) group of arginine residues in proteins[10]. This modification can alter the structure and function of critical cellular proteins, leading to cellular dysfunction and triggering downstream pathological events.

Oxidative Stress

The metabolism of this compound can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and activate pro-inflammatory signaling pathways.

Ubiquitin-Proteasome System (UPS) Dysregulation

The formation of protein adducts and oxidative damage can lead to an accumulation of misfolded and damaged proteins, placing a significant burden on the ubiquitin-proteasome system, the primary cellular machinery for protein degradation. Overload and dysregulation of the UPS can lead to further cellular stress and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling

Studies have shown that exposure to this compound can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in pulmonary epithelial cells. Aberrant EGFR signaling is known to be involved in tissue remodeling and fibrosis, processes that are central to the pathology of bronchiolitis obliterans.

Pro-inflammatory and Pro-fibrotic Responses

The initial cellular damage and stress responses trigger the activation of pro-inflammatory transcription factors such as NF-κB. This leads to the production and release of pro-inflammatory cytokines and chemokines, recruiting inflammatory cells to the site of injury. Chronic inflammation and the release of growth factors, such as TGF-β, stimulate fibroblast proliferation and the excessive deposition of extracellular matrix, leading to the fibrotic lesions characteristic of bronchiolitis obliterans.

Signaling Pathway of this compound-Induced Lung Injury:

Conclusion

This compound serves as a compelling case study in the field of toxicology and food science. Its journey from a celebrated flavor compound to a recognized occupational hazard underscores the importance of rigorous safety testing, particularly for inhalable substances. For researchers and drug development professionals, understanding the history, chemical properties, and particularly the molecular mechanisms of this compound's toxicity is crucial. The intricate signaling pathways involved in its pathogenesis, including protein adduction, oxidative stress, and the dysregulation of key cellular processes, offer potential targets for therapeutic intervention in lung diseases characterized by inflammation and fibrosis. This guide provides a foundational resource for further investigation into this fascinating and complex molecule.

References

- 1. microbialnotes.com [microbialnotes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Reaction of the butter flavorant diacetyl (this compound) with N-α-acetylarginine: a model for epitope formation with pulmonary proteins in the etiology of obliterative bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 5. researchgate.net [researchgate.net]

- 6. Diacetyl levels and volatile profiles of commercial starter distillates and selected dairy foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacetyl-induced bronchiolitis obliterans involves ubiquitin C upregulation and fibrosis-related gene activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. dalynn.com [dalynn.com]

- 10. microbenotes.com [microbenotes.com]

The Nexus of Flavor and Metabolism: A Technical Guide to Diacetyl Biosynthesis in Yeast

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural biosynthesis pathways of diacetyl in yeast, with a particular focus on Saccharomyces cerevisiae. Diacetyl (2,3-butanedione) is a vicinal diketone that imparts a distinct buttery or butterscotch flavor. While desirable in some fermented foods and beverages, it is often considered an off-flavor in others, such as lager-style beers, necessitating costly and time-consuming maturation steps for its removal.[1][2] A thorough understanding of its formation at a molecular level is critical for controlling its production in industrial fermentations and for the development of novel yeast strains with optimized metabolic characteristics.

The Core Biosynthetic Pathway of Diacetyl

The formation of diacetyl in yeast is intrinsically linked to the biosynthesis of the branched-chain amino acid valine.[3][4] The pathway originates from pyruvate (B1213749), a central metabolite derived from glycolysis.

The key steps are as follows:

-

Synthesis of α-Acetolactate: In the mitochondrial matrix, two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase.[1][5] The catalytic subunit of this enzyme is encoded by the ILV2 gene.[1][6]

-

Secretion of α-Acetolactate: Under conditions where α-acetolactate is produced in excess of what is required for valine synthesis, it can be transported out of the yeast cell into the surrounding medium.[1]

-

Non-Enzymatic Oxidative Decarboxylation: In the extracellular environment, α-acetolactate undergoes a spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl.[1] This chemical conversion is influenced by factors such as temperature, pH, and the presence of oxygen.[2][7]

-

Re-uptake and Reduction of Diacetyl: Yeast cells can reabsorb diacetyl from the medium.[1][7] Once inside the cell, diacetyl is enzymatically reduced to the less flavor-active compounds acetoin (B143602) and subsequently to 2,3-butanediol.[2][7] This reduction is carried out by diacetyl reductases and other dehydrogenases.[2][8][9]

The following diagram illustrates the core biosynthetic pathway of diacetyl in yeast.

Quantitative Data on Diacetyl Production

The production of diacetyl and its precursor, α-acetolactate, is highly dependent on the yeast strain, fermentation conditions, and wort composition. The following tables summarize quantitative data from various studies.

Table 1: Diacetyl and α-Acetolactate Concentrations During Lager Beer Fermentation

| Fermentation Day | Diacetyl (mg/L) | α-Acetolactate (mg/L) |

| 2 | ~0.05 | ~1.2 |

| 4 | ~0.15 | ~1.5 |

| 6 | ~0.18 | ~1.0 |

| 8 | ~0.12 | ~0.5 |

| 10 | ~0.08 | ~0.2 |

| 12 | ~0.05 | <0.1 |

| Data derived from Haukeli and Lie (1976) as presented in Krogerus and Gibson (2013).[4][7] |

Table 2: Influence of Pitching Rate on Diacetyl Concentration in Lager Fermentation

| Pitching Rate (million cells/mL) | Maximum Diacetyl (mg/L) |

| 5 | ~0.1 |

| 10 | ~0.2 |

| 20 | ~0.4 |

| 40 | >1.0 |

| Data trends summarized from studies by Verbelen et al. showing over a 10-fold increase with increased pitching rates.[2] |

Table 3: Diacetyl Concentrations in Beers Brewed with Different Yeast Strains

| Yeast Strain | Diacetyl Concentration (mg/L) | Notes |

| American Commercial Beers (Average) | 0.05 | Modern commercial average.[10] |

| Stouts (some) | up to 0.60 | Style where higher levels can be acceptable.[10] |

| British Pale Ales (some) | ~0.30 | Style where higher levels can be acceptable.[10] |

| Experimental Yeast BY881 | Below aroma threshold | Low diacetyl producer.[11] |

| Experimental Yeast WLP518 | Below aroma threshold | Low diacetyl producer.[11] |

| Experimental Yeast K-97 | Below aroma threshold | Low diacetyl producer.[11] |

| Experimental Yeast CK S102 | Below aroma threshold | Low diacetyl producer.[11] |

| The flavor threshold for diacetyl in beer is typically between 0.05 and 0.10 mg/L.[10][12] |

Regulation of Diacetyl Biosynthesis

The biosynthesis of diacetyl is tightly regulated at both the genetic and metabolic levels. The primary control point is the valine biosynthesis pathway.

Metabolic Regulation:

-

Valine Feedback Inhibition: The presence of valine in the wort or within the cell exerts feedback inhibition on the acetohydroxyacid synthase (AHAS) enzyme, reducing the production of α-acetolactate and consequently diacetyl.[13]

-

Nutrient Availability: The concentration of free amino nitrogen (FAN) in the wort influences diacetyl production. Low FAN levels can lead to increased de novo synthesis of amino acids, including valine, which can increase the flux through the pathway and lead to higher α-acetolactate production.[12]

Genetic Regulation and Signaling Pathways:

The expression of the ILV genes, which encode the enzymes of the valine biosynthesis pathway, is regulated by nutrient-sensing signaling pathways.

-

TORC1 Pathway: The Target of Rapamycin Complex 1 (TORC1) pathway is a major regulator of cell growth in response to nitrogen availability. When nitrogen is abundant, TORC1 is active and promotes protein synthesis while repressing the expression of genes involved in the uptake and metabolism of non-preferred nitrogen sources. In nitrogen-limiting conditions, TORC1 activity decreases, leading to the activation of transcription factors such as Gln3, which can upregulate genes involved in amino acid biosynthesis.[14]

-

PKA Pathway: The Protein Kinase A (PKA) pathway is primarily activated by the presence of glucose and plays a central role in promoting fermentation and cell proliferation while repressing stress responses.[14][15] The activity of the PKA pathway can influence overall metabolic flux and thereby indirectly affect diacetyl production.

-

SNF1 Pathway: The SNF1 protein kinase is activated under conditions of glucose limitation and is crucial for the expression of genes required for the utilization of alternative carbon sources.[15]

The interplay of these signaling pathways in response to the changing nutrient landscape of the fermentation medium dictates the expression of the ILV genes and thus the potential for diacetyl production.

The following diagram illustrates the regulatory network influencing diacetyl biosynthesis.

Experimental Protocols

Accurate quantification of diacetyl and its precursor, as well as the characterization of key enzymes, are essential for research in this area.

Quantification of Diacetyl and α-Acetolactate by GC-MS

This protocol is based on headspace gas chromatography-mass spectrometry (GC-MS), a common and sensitive method for analyzing volatile compounds in a complex matrix like beer or fermentation broth.[1][16][17][18][19][20]

Objective: To quantify the concentrations of diacetyl and total diacetyl (free diacetyl + α-acetolactate) in a liquid sample.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.

-

GC column suitable for volatile analysis (e.g., SH-Stabilwax or equivalent).[18]

-

20 mL headspace vials with PTFE/silicone septa.

-

Diacetyl, 2,3-pentanedione, and 2,3-hexanedione (B1216139) standards.

-

Internal standard solution (e.g., 2,3-hexanedione in 5% ethanol/water).[1][20]

-

Degassed beer or fermentation samples.

-

Heating oven or block.

Procedure:

-

Sample Preparation:

-

For free diacetyl: Chill the sample to minimize volatilization. If the sample is carbonated, degas it by pouring it back and forth between two beakers until foaming ceases.[21]

-

For total diacetyl (including α-acetolactate): Place 5 mL of the non-degassed sample into a headspace vial. Seal the vial. Heat the vial at 60°C for 60-90 minutes to facilitate the conversion of α-acetolactate to diacetyl.[20] Cool to room temperature before analysis.

-

-

Internal Standard Addition: Add a known amount of the internal standard solution to each sample and calibration standard.

-

Headspace GC-MS Analysis:

-

Place the vials in the headspace autosampler.

-

Equilibrate the vials at a set temperature (e.g., 60°C) for a specific time (e.g., 45 minutes) to allow volatile compounds to partition into the headspace.[18]

-

Inject a sample of the headspace gas into the GC-MS system.

-

Run the GC-MS method with appropriate temperature programming and mass spectrometer settings to separate and detect diacetyl, 2,3-pentanedione, and the internal standard.

-

-

Quantification:

-

Create a calibration curve using the standards of known concentrations.

-

Determine the concentration of diacetyl in the samples by comparing their peak areas (relative to the internal standard) to the calibration curve.

-

The following diagram outlines the experimental workflow for diacetyl quantification.

Acetohydroxyacid Synthase (AHAS) Activity Assay

This colorimetric assay is based on the measurement of acetoin, which is formed from the α-acetolactate produced by AHAS.[5]

Objective: To determine the enzymatic activity of acetohydroxyacid synthase in a yeast cell extract.

Materials:

-

Yeast cell-free extract.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing MgCl2 and thiamine (B1217682) pyrophosphate).

-

Substrate solution (pyruvate).

-

Stopping solution (e.g., H2SO4).

-

Creatine (B1669601) solution.

-

α-naphthol solution.

-

Spectrophotometer.

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer and yeast cell-free extract.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the pyruvate substrate solution.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping solution.

-

-

Color Development:

-

Add creatine solution to the stopped reaction mixture.

-

Add α-naphthol solution.

-

Incubate at a higher temperature (e.g., 60°C) for a set time to allow for color development. The α-acetolactate is decarboxylated to acetoin, which reacts with creatine and α-naphthol to form a colored complex.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

-

-

Calculation:

-

Determine the amount of acetoin produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.

-

Calculate the specific activity of AHAS (e.g., in units per milligram of protein).

-

Conclusion

The natural biosynthesis of diacetyl in yeast is a complex process intricately woven into the cell's primary metabolism. A detailed understanding of the core biosynthetic pathway, its regulation by nutrient signaling networks, and the factors influencing the production and reduction of diacetyl is paramount for controlling the flavor profiles of fermented products. The experimental protocols provided herein offer a foundation for researchers to quantitatively investigate this important metabolic pathway. Future research, including metabolic flux analysis and systems biology approaches, will further elucidate the dynamics of diacetyl formation and pave the way for the rational design of yeast strains with tailored metabolic properties for various industrial applications.

References

- 1. Diacetyl control during brewery fermentation via adaptive laboratory engineering of the lager yeast Saccharomyces pastorianus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cibd.org.uk [cibd.org.uk]

- 3. static.igem.wiki [static.igem.wiki]

- 4. researchgate.net [researchgate.net]

- 5. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, purification, and study of certain properties of diacetyl(acetoin) reductase in the yeast Saccharomyces vini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacetyl reductase ((R)-acetoin forming) - Wikipedia [en.wikipedia.org]

- 10. cdn2.imagearchive.com [cdn2.imagearchive.com]

- 11. researchgate.net [researchgate.net]

- 12. blog.whitelabs.com [blog.whitelabs.com]

- 13. Regulation of yeast acetohydroxyacid synthase by valine and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Nutrient sensing and signaling in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple and accurate GC/MS method for the quantitative analysis of diacetyl in beer and wine | Semantic Scholar [semanticscholar.org]

- 17. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gcms.labrulez.com [gcms.labrulez.com]

- 19. researchgate.net [researchgate.net]

- 20. shimadzu.com [shimadzu.com]

- 21. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Chemical Modification of Arginine Residues with 2,3-Butanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reaction between 2,3-butanedione and arginine residues, a widely utilized tool in protein chemistry for the investigation of protein structure and function. This document details the reaction mechanism, kinetics, and experimental protocols for the modification and its reversal, along with methods for the analysis of the modified products.

Introduction

The specific chemical modification of amino acid side chains is an invaluable technique for elucidating the roles of individual residues in protein function, probing protein topology, and preparing protein conjugates. The guanidinium (B1211019) group of arginine, with its high pKa, plays a crucial role in many biological processes, including substrate binding, catalysis, and protein-protein interactions. This compound (also known as diacetyl) is a dicarbonyl compound that selectively reacts with the guanidinium group of arginine residues under mild conditions, making it a valuable reagent for protein chemists. This reaction is particularly useful because it is reversible, allowing for the recovery of the native protein.

The Chemical Reaction

The reaction of this compound with the guanidinium group of arginine residues proceeds through the formation of an unstable vicinal diol, which then condenses to form a cyclic adduct. In the presence of borate (B1201080), a more stable complex is formed, which enhances the modification.

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of this compound, followed by a second attack from another guanidinium nitrogen on the adjacent carbonyl carbon. This results in the formation of a cyclic diadduct. The reaction is reversible, and the equilibrium can be shifted towards the product in the presence of borate, which is believed to stabilize the cyclic adduct.

Caption: Reaction of this compound with an arginine residue.

Reaction Kinetics and Conditions

The modification of arginine residues by this compound typically follows pseudo-first-order kinetics when the concentration of this compound is in large excess over the concentration of arginine residues.[1] The reaction rate is dependent on pH, temperature, and the concentration of both this compound and borate.

Table 1: Quantitative Data for the Reaction of this compound with Arginine Residues

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) | 13.54 M⁻¹ min⁻¹ | Inactivation of bovine testicular hyaluronidase, pH 8.3 in borate buffer. | This value is derived from enzyme inactivation studies and may not represent the intrinsic rate constant for the reaction with a free arginine residue. |

| Reaction pH Optimum | 7.0 - 9.0 | The reaction rate increases with pH in this range, consistent with the deprotonation of the guanidinium group. | General observation from multiple studies. |

| Effect of Borate | Potentiates and stabilizes the adduct | Borate forms a stable complex with the cyclic adduct, shifting the equilibrium towards the modified form.[2] | [2] |

| Reversibility | Reversible upon removal of excess reagents and borate. | Dialysis or gel filtration can be used to remove reagents and reverse the modification.[1] | [1] |

Experimental Protocols

The following protocols provide a general framework for the modification of arginine residues in a protein of interest using this compound. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.

General Workflow for Arginine Modification

Caption: General workflow for arginine modification.

Detailed Protocol for Protein Modification

Materials:

-

Protein of interest

-

This compound (diacetyl)

-

Sodium borate buffer (e.g., 50 mM, pH 8.0)

-

Dialysis tubing or gel filtration column

-

Spectrophotometer

Procedure:

-

Protein Preparation: Dissolve the protein of interest in 50 mM sodium borate buffer, pH 8.0, to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 M in water). The final concentration of this compound in the reaction mixture typically ranges from 10 to 100 mM.

-

Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for 1 to 4 hours. The optimal reaction time should be determined empirically for each protein.

-

Termination and Purification: To stop the reaction and remove excess reagents, dialyze the reaction mixture extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C. Alternatively, use a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired buffer.

Protocol for Reversal of Modification

Materials:

-

Modified protein

-

Borate-free buffer (e.g., Tris or HEPES buffer, pH 7-8)

-

Dialysis tubing or gel filtration column

Procedure:

-

Buffer Exchange: Exchange the buffer of the modified protein solution to a borate-free buffer using dialysis or gel filtration.

-

Incubation: Incubate the protein solution in the borate-free buffer. The reversal is a spontaneous process, but the rate can be influenced by pH and temperature. The removal of borate destabilizes the adduct, shifting the equilibrium back towards the unmodified arginine.[2]

-

Monitoring Reversal: The recovery of protein activity (if the modification led to inactivation) or the disappearance of the adduct can be monitored over time to determine the extent of reversal.

Analysis of Arginine Modification

Quantification of Modification by Amino Acid Analysis

Amino acid analysis can be used to determine the number of modified arginine residues.

Procedure:

-

Hydrolysis: Hydrolyze an aliquot of the modified protein and an unmodified control sample under standard conditions (e.g., 6 M HCl, 110°C, 24 hours).

-

Analysis: Analyze the amino acid composition of the hydrolysates using an amino acid analyzer. The modified arginine adduct is not stable to acid hydrolysis and will not be detected as arginine.

-

Calculation: The number of modified arginine residues is determined by the difference in the arginine content between the modified and unmodified protein samples.

Identification of Modified Residues by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the specific arginine residues that have been modified.

Procedure:

-

Proteolytic Digestion: Digest the modified and unmodified proteins with a protease such as trypsin. Note that modification of arginine residues can block tryptic cleavage at that site.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence, specifying the mass shift corresponding to the this compound adduct (+50 Da for the cyclic adduct) as a variable modification on arginine residues.[3] The modified peptides will show a characteristic mass increase, and the fragmentation pattern in the MS/MS spectra will confirm the site of modification.

Applications in Research and Drug Development

The selective and reversible modification of arginine residues by this compound has numerous applications:

-

Identification of Essential Arginine Residues: By correlating the extent of modification with changes in protein activity, researchers can identify arginine residues that are critical for substrate binding, catalysis, or protein stability.

-

Probing Protein Structure and Dynamics: The accessibility of arginine residues to this compound can provide information about their location within the protein structure (i.e., buried vs. solvent-exposed).

-

Controlling Enzyme Activity: The reversible nature of the modification allows for the controlled switching of enzyme activity.

-

Drug Development: Understanding the role of specific arginine residues in protein-ligand interactions can aid in the rational design of small molecule inhibitors or activators.

Conclusion

The reaction of this compound with arginine residues is a well-established and versatile tool in protein chemistry. Its selectivity, mild reaction conditions, and reversibility make it particularly useful for studying the structure-function relationships of proteins. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this important chemical modification technique in their studies. Careful optimization of the experimental conditions is crucial for achieving the desired level of modification and obtaining reliable results.

References

- 1. New evidence for the essential role of arginine residues in anion transport across the red blood cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical modification of arginines by this compound and phenylglyoxal causes closure of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of citrulline residues with this compound facilitates their detection by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of Alpha-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Dicarbonyl Compounds

Alpha-dicarbonyl (α-dicarbonyl) compounds, also known as vicinal dicarbonyls, are a class of organic molecules characterized by the presence of two carbonyl (C=O) groups on adjacent carbon atoms.[1] These compounds are of significant interest in chemistry, biochemistry, food science, and medicine due to their exceptionally high reactivity.[2][3] Common and extensively studied α-dicarbonyls include glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG), which are primarily generated as byproducts of glycolysis and the Maillard reaction.[4][5][6] Their high electrophilicity makes them potent precursors to Advanced Glycation End-products (AGEs), molecules implicated in the pathogenesis of numerous age-related diseases and diabetic complications.[7][8][9] This guide provides a comprehensive overview of the core chemical, biological, and analytical properties of α-dicarbonyl compounds.

| Compound Name | Abbreviation | Chemical Structure |

| Glyoxal | GO | OHC-CHO |

| Methylglyoxal | MGO | CH₃-CO-CHO |

| 3-Deoxyglucosone | 3-DG | A C6 sugar derivative |

| Diacetyl (2,3-Butanedione) | DA | CH₃-CO-CO-CH₃ |

| 2,3-Pentanedione | PD | CH₃-CO-CO-CH₂-CH₃ |

Table 1: Structures of Common α-Dicarbonyl Compounds.

Chemical Properties and Reactivity